molecular formula C16H19NO4 B7575025 2-[cyclopropyl-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]amino]acetic acid

2-[cyclopropyl-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]amino]acetic acid

Cat. No. B7575025
M. Wt: 289.33 g/mol
InChI Key: LQTAIWQWHVEFMU-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[cyclopropyl-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]amino]acetic acid, also known as CPI-637, is a novel small molecule inhibitor of bromodomain and extra-terminal (BET) proteins. BET proteins are a family of epigenetic readers that play a critical role in gene transcription regulation. CPI-637 has been shown to be a potent inhibitor of BET proteins and has potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.

Mechanism of Action

2-[cyclopropyl-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]amino]acetic acid exerts its therapeutic effects by inhibiting the binding of BET proteins to acetylated histones, which are critical for gene transcription regulation. BET proteins are involved in the regulation of several oncogenes and inflammatory genes, and their inhibition by 2-[cyclopropyl-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]amino]acetic acid leads to the suppression of their expression.
Biochemical and Physiological Effects:
2-[cyclopropyl-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]amino]acetic acid has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammatory cytokines and chemokines. 2-[cyclopropyl-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]amino]acetic acid has also been shown to modulate the expression of several genes involved in cancer and inflammatory pathways.

Advantages and Limitations for Lab Experiments

2-[cyclopropyl-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]amino]acetic acid has several advantages for lab experiments, including its potent inhibitory activity against BET proteins, its selectivity for BET proteins over other epigenetic readers, and its ability to penetrate the blood-brain barrier. However, 2-[cyclopropyl-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]amino]acetic acid also has limitations, including its low solubility in water and its potential toxicity in vivo.

Future Directions

Several future directions for 2-[cyclopropyl-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]amino]acetic acid research include the development of more effective and selective BET inhibitors, the identification of biomarkers for patient selection in clinical trials, and the evaluation of 2-[cyclopropyl-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]amino]acetic acid in combination with other therapies for cancer and autoimmune diseases. Additionally, the role of BET proteins in other diseases, such as neurodegenerative disorders, is an area of active investigation that may lead to the development of novel therapeutic strategies.

Synthesis Methods

The synthesis of 2-[cyclopropyl-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]amino]acetic acid involves several steps, including the coupling of cyclopropylamine with 2-ethoxybenzoic acid, followed by the formation of an enamine intermediate through the reaction with acetylacetone. The enamine intermediate is then reacted with an isocyanate derivative to form the final product, 2-[cyclopropyl-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]amino]acetic acid.

Scientific Research Applications

2-[cyclopropyl-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]amino]acetic acid has been extensively studied in preclinical models for its therapeutic potential in various diseases. In cancer, 2-[cyclopropyl-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]amino]acetic acid has been shown to inhibit the growth of several types of cancer cells, including acute myeloid leukemia, multiple myeloma, and breast cancer. 2-[cyclopropyl-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]amino]acetic acid has also been shown to suppress the expression of inflammatory cytokines and chemokines in preclinical models of autoimmune diseases, such as rheumatoid arthritis and psoriasis.

properties

IUPAC Name

2-[cyclopropyl-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-2-21-14-6-4-3-5-12(14)7-10-15(18)17(11-16(19)20)13-8-9-13/h3-7,10,13H,2,8-9,11H2,1H3,(H,19,20)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQTAIWQWHVEFMU-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=CC(=O)N(CC(=O)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=C/C(=O)N(CC(=O)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[cyclopropyl-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]amino]acetic acid

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